molecular formula C12H8N4O2S B2881218 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 2097932-88-0

6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No. B2881218
CAS RN: 2097932-88-0
M. Wt: 272.28
InChI Key: LPFWSBCPDDWYTJ-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, also known as BDP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a heterocyclic compound that contains a triazole ring and a pyridazine ring, making it a unique and promising compound for various research applications.

Mechanism of Action

Target of Action

The primary targets of the compound “6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” are currently unknown. This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

Compounds in the same class have been shown to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to various biological effects .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Given the diverse pharmacological activities of similar compounds, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. Similar compounds have shown a wide range of pharmacological activities, suggesting that this compound could also have multiple effects at the molecular and cellular level .

Advantages and Limitations for Lab Experiments

6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has several advantages for use in lab experiments. It is a highly specific compound, meaning that it targets specific enzymes and proteins involved in cell growth and inflammation. 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research involving 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol. One potential area of research is in the development of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the development of new synthesis methods for 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves a multi-step process that begins with the reaction of 2,3-dihydroxybenzaldehyde with hydrazine hydrate to produce 2,3-dihydroxybenzohydrazide. This intermediate is then reacted with 2-chloro-5-nitropyridazine to produce the desired compound, 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol. The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has been optimized to produce high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has a wide range of potential applications in scientific research. One of the most promising applications of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is in the field of cancer research. Studies have shown that 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has anti-cancer properties and can inhibit the growth of cancer cells. 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c19-12-14-13-11-4-2-8(15-16(11)12)7-1-3-9-10(5-7)18-6-17-9/h1-5H,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWSBCPDDWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NNC4=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

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